(E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 306300-77-6
Cat. No.: VC4152129
Molecular Formula: C20H17N5O
Molecular Weight: 343.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306300-77-6 |
|---|---|
| Molecular Formula | C20H17N5O |
| Molecular Weight | 343.39 |
| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N5O/c1-13-6-8-14(9-7-13)18-10-19(24-23-18)20(26)25-22-12-15-11-21-17-5-3-2-4-16(15)17/h2-12,21H,1H3,(H,23,24)(H,25,26)/b22-12+ |
| Standard InChI Key | DUDQIBQEHLOWRB-WSDLNYQXSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Introduction
(E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones and pyrazole derivatives. These compounds are often studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The structure of this compound features a conjugated system involving an indole moiety, a pyrazole ring, and a hydrazone functional group, which are known to contribute to its potential bioactivity.
Structural Features
The molecular structure of this compound is characterized by:
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Indole Group: A bicyclic aromatic structure with a nitrogen atom, contributing to electronic conjugation and potential biological activity.
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Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms, often associated with pharmacological properties.
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Hydrazone Functional Group: Known for its role in forming Schiff bases, which are important in medicinal chemistry.
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p-Tolyl Substituent: A methyl-substituted phenyl group that can influence lipophilicity and binding interactions.
Synthesis
The synthesis of (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves:
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Condensation Reaction: The reaction between a carbohydrazide derivative (such as 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide) and an aldehyde (such as indole-3-carboxaldehyde).
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Reaction Conditions: Refluxing in ethanol or methanol with an acid catalyst to promote the formation of the hydrazone bond.
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Purification: Crystallization or chromatographic techniques to isolate the final product.
Biological Activities
Preliminary studies on related compounds suggest that this molecule could exhibit:
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Antimicrobial Activity: Pyrazole derivatives have been shown to inhibit bacterial and fungal growth.
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Antioxidant Properties: The indole group can scavenge free radicals due to its electron-rich structure.
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Anticancer Potential: Hydrazones and pyrazoles have been explored as inhibitors of enzymes involved in cancer cell proliferation.
Analytical Characterization
The compound can be characterized using:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Identifies functional groups such as C=N (hydrazone) and NH (indole).
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UV-Vis Spectroscopy: Indicates electronic transitions within the conjugated system.
Potential Applications
(E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide has potential applications in:
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Pharmaceuticals: As a lead compound for drug development targeting microbial infections or cancer.
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Material Science: Due to its conjugated system, it may find use in optoelectronic materials.
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Biological Probes: For studying enzyme interactions or cellular pathways.
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